1,3-Bis((trimethylsilyl)ethynyl)benzene

描述

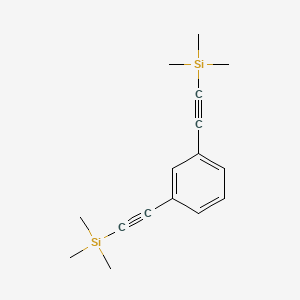

1,3-Bis((trimethylsilyl)ethynyl)benzene is an organic compound with the molecular formula C16H22Si2 and a molecular weight of 270.52 g/mol . It is characterized by the presence of two trimethylsilyl groups attached to ethynyl groups, which are further connected to a benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

1,3-Bis((trimethylsilyl)ethynyl)benzene can be synthesized through several methods. One common method involves the reduction of 1,3-bis((trimethylsilyl)ethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . Another method includes the reaction of 1,3-dibromo-5-((trimethylsilyl)ethynyl)benzene with trimethylsilylacetylene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in inert atmospheres to prevent degradation and is stored under controlled conditions to maintain its stability .

化学反应分析

Types of Reactions

1,3-Bis((trimethylsilyl)ethynyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce ethylene or ethane derivatives .

科学研究应用

Organic Synthesis

Overview : The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its ethynyl groups are reactive and can participate in various coupling reactions.

Key Applications :

- Pharmaceutical Development : It is used in the synthesis of pharmaceutical compounds due to its ability to form carbon-carbon bonds efficiently.

- Agrochemicals : The compound contributes to the development of agrochemicals by facilitating the construction of complex molecular architectures necessary for effective active ingredients.

Material Science

Overview : 1,3-Bis((trimethylsilyl)ethynyl)benzene is integral in formulating advanced materials that require specific properties.

Key Applications :

- Polymers and Coatings : It enhances the durability and thermal stability of polymers, making them suitable for high-performance applications.

- Carbon Materials : Research indicates its potential in synthesizing high carbon materials, which are essential for applications in energy storage and conversion technologies .

Electronics

Overview : The compound plays a crucial role in the fabrication of organic electronic devices.

Key Applications :

- Organic Light Emitting Diodes (OLEDs) : It contributes to improved efficiency and performance in OLED technology, which is vital for modern display systems.

- Organic Photovoltaics (OPVs) : Its properties are explored for use in OPVs, enhancing light absorption and charge transport within the devices.

Analytical Chemistry

Overview : In analytical chemistry, this compound is utilized as a reagent.

Key Applications :

- Detection and Quantification : It aids in the detection and quantification of various chemical substances in complex mixtures, improving analytical accuracy and sensitivity .

Nanotechnology

Overview : The compound's unique properties make it suitable for applications in nanotechnology.

Key Applications :

- Drug Delivery Systems : It is utilized in creating nanoscale materials that enhance drug delivery efficacy while minimizing side effects.

- Targeted Therapies : Research is ongoing into its use for targeted therapies, particularly in cancer treatment, where precise delivery of therapeutic agents is crucial .

Case Study 1: Synthesis of High Carbon Materials

Research conducted on the synthesis of high carbon materials from acetylenic precursors demonstrated that this compound could be transformed into high-performance carbon materials through thermal decomposition processes. These materials exhibited exceptional electrical conductivity and thermal stability, making them suitable for energy-related applications .

Case Study 2: Application in OLED Technology

A study highlighted the use of this compound as a key precursor in developing OLED materials. The compound's incorporation into OLED structures resulted in devices with enhanced brightness and longer operational lifetimes compared to traditional materials.

作用机制

The mechanism of action of 1,3-Bis((trimethylsilyl)ethynyl)benzene involves its interaction with molecular targets through its ethynyl and trimethylsilyl groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research .

相似化合物的比较

Similar Compounds

1,4-Bis((trimethylsilyl)ethynyl)benzene: Similar in structure but with ethynyl groups at the 1,4-positions on the benzene ring.

1,3,5-Tris((trimethylsilyl)ethynyl)benzene: Contains three ethynyl groups attached to the benzene ring.

Uniqueness

1,3-Bis((trimethylsilyl)ethynyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

生物活性

1,3-Bis((trimethylsilyl)ethynyl)benzene (CAS No. 38170-80-8) is an organosilicon compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features two trimethylsilyl-ethynyl groups attached to a benzene ring. Its molecular formula is with a molecular weight of 270.52 g/mol . This structure contributes to its hydrophobicity and potential interactions with biological molecules.

The biological activity of 1,3-bis(trimethylsilyl)ethynylbenzene is primarily attributed to its ability to interact with various biomolecules. The compound's ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially influencing protein folding and function.

Target Proteins

Research indicates that this compound may target proteins involved in cellular signaling pathways, although specific protein targets remain to be fully elucidated. Its interactions could modulate pathways associated with cell proliferation and apoptosis.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Metabolic Pathways : The compound may undergo metabolic transformations that affect its biological activity and toxicity profiles.

- Cell Signaling : It has been suggested that it can influence signaling pathways related to cancer progression and cellular stress responses.

Toxicological Profile

Preliminary studies indicate that 1,3-bis(trimethylsilyl)ethynylbenzene exhibits low toxicity in vitro. However, detailed toxicological assessments are necessary to establish safe exposure levels and potential effects on human health.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1,3-bis(trimethylsilyl)ethynylbenzene:

- Anticancer Activity : A study demonstrated that derivatives of ethynyl-substituted benzene compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Research has suggested that similar compounds possess antimicrobial activities, potentially due to their ability to disrupt bacterial membranes or inhibit key enzymes.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds indicate that they are metabolized in the liver and excreted via urine, which may be relevant for therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂Si₂ |

| Molecular Weight | 270.52 g/mol |

| Boiling Point | Not available |

| Purity | >98% (GC) |

| Storage Conditions | Inert atmosphere, 2-8°C |

属性

IUPAC Name |

trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZOZZMGMNVKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191557 | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38170-80-8 | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis((trimethylsilyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3-Bis[(trimethylsilyl)ethynyl]benzene in the synthesis of multiarmed polymers?

A1: 1,3-Bis[(trimethylsilyl)ethynyl]benzene acts as a difunctional initiator in the synthesis of multiarmed thienylene–tetrafluorophenylene copolymers []. When reacted with tetrabutylammonium fluoride, the trimethylsilyl groups are removed, generating reactive ethynyl groups. These groups can then initiate the polymerization of monomers like 2-pentafluorophenyl-5-trimethylsilylthiophene, leading to the formation of V-shaped polymers with a central 1,3-phenylene unit connecting two polymer chains [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。